molecular formula C9H7F B1602341 4-Ethynyl-1-fluoro-2-methylbenzene CAS No. 351002-93-2

4-Ethynyl-1-fluoro-2-methylbenzene

Cat. No. B1602341
CAS RN: 351002-93-2
M. Wt: 134.15 g/mol
InChI Key: GSGKOWLZNQXGAI-UHFFFAOYSA-N
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Description

4-Ethynyl-1-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 . This compound has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it .


Chemical Reactions Analysis

This compound has been reported to react with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

This compound has a boiling point of 169-170 °C and a density of 1.007 g/mL at 25 °C . Its refractive index is 1.5210 .

Scientific Research Applications

Photophysics in Poly(phenyleneethynylene)s

4-Ethynyl-1-fluoro-2-methylbenzene, a related compound to 1,4-diethynyl-2-fluorobenzene, exhibits significant photophysical properties. Its crystals possess a complex packing structure, enabling the study of the effects of aggregation on photophysics. The fluorescence emission in solid state is dual, with components attributed to monomers and aggregates. This unique property offers insights into the interaction between aggregation and photophysical behavior (Levitus et al., 2001).

Catalytic Applications in Organic Synthesis

The potential of terminal alkynes, including this compound, as catalysts for acetalization and esterification has been explored. These compounds can act as acid catalytic centers in these reactions, indicating their utility in organic synthesis (Sekerová et al., 2019).

Photoelectron Diffraction for Molecular Structure Analysis

The study of this compound via photoelectron diffraction is a novel approach to understanding molecular structure. This technique allows for imaging of molecular structures with high temporal and spatial resolution, useful in investigating ultrafast molecular dynamics (Boll et al., 2014).

Applications in Nuclear Medicine

In the field of nuclear medicine, derivatives of this compound have been utilized for imaging brain metabotropic glutamate 5 receptors. This application highlights its potential in developing radioligands for positron emission tomography (PET) imaging (Siméon et al., 2012).

Oligonucleotide Research

This compound has been used in the synthesis of oligonucleotides. These oligonucleotides, containing an ethynylfluorobenzene nucleobase surrogate, show higher melting points compared to those with difluorotoluene moieties, indicating its significance in nucleic acid research (Griesang & Richert, 2002).

Biochemical Analysis

Biochemical Properties

4-Ethynyl-1-fluoro-2-methylbenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry. It has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling. The compound interacts with copper ions and azide groups, facilitating the formation of stable triazole linkages. These interactions are crucial for the compound’s role in biochemical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with azide groups in the presence of copper ions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the activation of the ethynyl group, which then reacts with the azide group to form a triazole ring . This reaction is highly specific and efficient, allowing for precise bioconjugation. The compound’s ability to form stable triazole linkages is central to its mechanism of action in biochemical applications.

properties

IUPAC Name

4-ethynyl-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGKOWLZNQXGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584121
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351002-93-2
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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